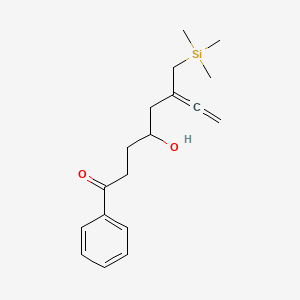
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly as components of nucleic acids and various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Isopropylamino Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with an isopropylamino group, usually through a nucleophilic substitution reaction.
Methylsulfinyl Group Addition:
Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylthio group can be oxidized to a methylsulfinyl group.
Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group back to a methylthio group.
Substitution: The isopropylamino group can be substituted with other amine groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the methylsulfinyl derivative.
Reduction: The major product is the methylthio derivative.
Substitution: The major products are various amine-substituted derivatives.
Applications De Recherche Scientifique
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
4-(Isopropylamino)-2-(ethylsulfinyl)pyrimidine-5-carboxamide: Similar structure but with an ethylsulfinyl group instead of a methylsulfinyl group.
Uniqueness
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfinyl group, in particular, may enhance its oxidative stability and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H14N4O2S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-methylsulfinyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C9H14N4O2S/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)16(3)15/h4-5H,1-3H3,(H2,10,14)(H,11,12,13) |
Clé InChI |
HAGZXWJDXAZNQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC=C1C(=O)N)S(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B8549112.png)

![2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]butanamide](/img/structure/B8549127.png)




![4H-thieno[3,2-b]indole](/img/structure/B8549148.png)




